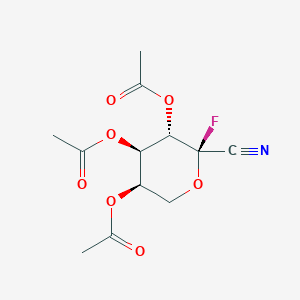![molecular formula C16H13ClF3N3 B1409504 N-苄基-1-(8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶-2-基)甲胺 CAS No. 1823184-38-8](/img/structure/B1409504.png)
N-苄基-1-(8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶-2-基)甲胺
描述
“N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , has been achieved through various methodologies . A notable method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and involves a simple workup .
Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” includes a benzyl group attached to an imidazo[1,2-a]pyridine core, which is further substituted with a trifluoromethyl group and a chlorine atom .
科学研究应用
合成和衍生物
- 该化合物已被用于合成新型咪唑并[1,5-a]吡啶衍生物,从相关的氯代和三氟甲基吡啶化合物开始,证明在大规模合成中有用,并通过 X 射线方法确认结构 (Mihorianu 等人,2010).
生物活性
- 对在 3 位取代的咪唑并[1,2-a]吡啶的生物活性的研究(合成作为潜在的抗分泌和细胞保护性抗溃疡剂)涉及几种衍生物,尽管这些衍生物没有表现出显着的抗分泌活性 (Starrett 等人,1989).
- 一项研究发现了一种新型的 3-(8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶-2-基)苯基乙酸衍生物骨架,作为潜在的胰高血糖素样肽 1 受体 (GLP-1R) 激活剂,表明具有作为抗糖尿病治疗剂的潜力 (Gong 等人,2011).
光物理性质
- 咪唑并[1,2-a]吡啶已参与合成显示蓝光发射和有趣的光物理性质的化合物,适用于发光器件等技术 (Aginagalde 等人,2010).
抗菌筛选
- 已经合成了一系列新型咪唑-[1,2-a]吡啶衍生物并评估了对各种细菌和真菌的抗菌活性,其中一些显示出与市售药物相当的效力 (Desai 等人,2012).
未来方向
The future directions for “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” could involve exploring its potential applications in various fields, given the diverse bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .
作用机制
Target of Action
For example, imidazole derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Imidazole derivatives have been shown to have a broad range of chemical and biological properties .
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it acts as a modulator of GABA A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders . The interactions between N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine and these biomolecules are primarily based on binding affinities and structural compatibility.
Cellular Effects
N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and impact the overall function of cells. For instance, in cancer cells, N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of action of N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine involves its binding interactions with specific biomolecules. This compound binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it interacts with GABA A receptors, modulating their function and influencing neurotransmission . These binding interactions result in changes in gene expression and enzyme activity, ultimately leading to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine can maintain its inhibitory effects on CDKs and GABA A receptors, resulting in sustained cellular responses .
Dosage Effects in Animal Models
The effects of N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and modulate neurotransmission without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites can be affected by the presence of N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution and accumulation in specific tissues, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and other nuclear proteins . Post-translational modifications and targeting signals may direct N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine to specific compartments or organelles, further influencing its biochemical properties and cellular effects .
属性
IUPAC Name |
N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c17-14-6-12(16(18,19)20)9-23-10-13(22-15(14)23)8-21-7-11-4-2-1-3-5-11/h1-6,9-10,21H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWASQXXTSRBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)




![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)



![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)


